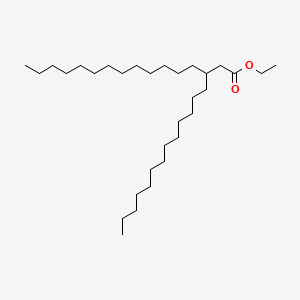

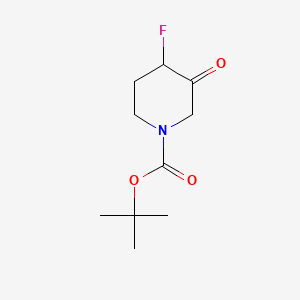

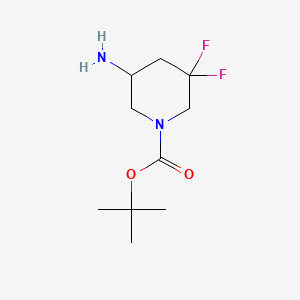

![molecular formula C21H17N3O6 B592383 Trimethyl [2,2':6',2''-terpyridine]-4,4',4''-tricarboxylate CAS No. 330680-46-1](/img/structure/B592383.png)

Trimethyl [2,2':6',2''-terpyridine]-4,4',4''-tricarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Trimethyl [2,2’:6’,2’‘-terpyridine]-4,4’,4’'-tricarboxylate is a chemical compound with the molecular formula C21H17N3O6 . It is a solid substance and is an important component of catalysis and dyes .

Synthesis Analysis

The synthesis of Trimethyl [2,2’:6’,2’‘-terpyridine]-4,4’,4’'-tricarboxylate involves the Pd/C-catalyzed dehydrogenative coupling of 4-picoline . The addition of MnO2 improves the yield of the reaction, making it useful on a large scale . The use of Pd (OAc)2 or Pd/C/pivalic acid leads to the selective formation of bipyridine .Physical And Chemical Properties Analysis

Trimethyl [2,2’:6’,2’‘-terpyridine]-4,4’,4’'-tricarboxylate is a solid substance . It has a molecular weight of 407.38 .Scientific Research Applications

Light-Emitting and Photovoltaic Materials

Terpyridine-containing π-conjugated polymers, which include Trimethyl [2,2’:6’,2’‘-terpyridine]-4,4’,4’'-tricarboxylate, have been used in the construction of small novel molecules or polymers . These structures exhibit interesting optoelectronic properties and have found applications in light-emitting and photovoltaic materials . When coordinated with metal ions, terpyridine exhibits immense potential for the synthesis of metallo-supramolecular or metallo-polymer materials .

Energy Conversion Materials

Terpyridine-based metallo-polymers, including Trimethyl [2,2’:6’,2’‘-terpyridine]-4,4’,4’'-tricarboxylate, have been used in energy conversion materials . These materials play a vital role in modern life and industry, especially in photoelectric materials, which include both electricity-to-light and light-to-electricity conversion materials .

Supramolecular Chemistry

Trimethyl [2,2’:6’,2’‘-terpyridine]-4,4’,4’'-tricarboxylate is widely utilized in the field of supramolecular chemistry . It is used to manufacture the racks, ladders and grids, helicates, catenanes and dendrimers .

Coordination Chemistry

This compound plays an important role as a ligand in coordination chemistry . It forms stable complexes with many metal ions, including transition metal ions and rare earth ions .

Asymmetric Catalysis

Trimethyl [2,2’:6’,2’‘-terpyridine]-4,4’,4’'-tricarboxylate is utilized in the synthesis of chiral derivatives for asymmetric catalysis .

Metallo-Supramolecular Structures

Due to the presence of three near-coplanar nitrogen donor atoms, Trimethyl [2,2’:6’,2’‘-terpyridine]-4,4’,4’'-tricarboxylate may be used as a metal-binding domain to form metallo-supramolecular structures .

Safety and Hazards

Trimethyl [2,2’:6’,2’‘-terpyridine]-4,4’,4’'-tricarboxylate is classified as a dangerous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .

Mechanism of Action

Target of Action

Trimethyl [2,2’:6’,2’‘-terpyridine]-4,4’,4’'-tricarboxylate is a tridentate ligand . It primarily targets metal centers, forming complexes with them . These metal centers play a crucial role in various biochemical reactions and processes.

Mode of Action

The compound interacts with its targets by coordinating with the metal centers to form complexes . This interaction is facilitated by the presence of three near-coplanar nitrogen donor atoms in the compound . The resulting changes include the formation of metallo-supramolecular structures .

Biochemical Pathways

It’s known that the compound is utilized in the synthesis of chiral derivatives for asymmetric catalysis , which suggests its involvement in various biochemical reactions.

Result of Action

The formation of metallo-supramolecular structures suggests that it may have significant effects on the structure and function of targeted molecules.

Action Environment

It’s known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions may play a role in its stability.

properties

IUPAC Name |

methyl 2,6-bis(4-methoxycarbonylpyridin-2-yl)pyridine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O6/c1-28-19(25)12-4-6-22-15(8-12)17-10-14(21(27)30-3)11-18(24-17)16-9-13(5-7-23-16)20(26)29-2/h4-11H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDXTYOYBYASPDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)C2=CC(=CC(=N2)C3=NC=CC(=C3)C(=O)OC)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735750 |

Source

|

| Record name | Trimethyl [1~2~,2~2~:2~6~,3~2~-terpyridine]-1~4~,2~4~,3~4~-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

330680-46-1 |

Source

|

| Record name | Trimethyl [1~2~,2~2~:2~6~,3~2~-terpyridine]-1~4~,2~4~,3~4~-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyl 2,2':6',2''-Terpyridine-4,4',4''-tricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the role of Trimethyl [2,2':6',2''-terpyridine]-4,4',4''-tricarboxylate in the study of ruthenium complexes?

A1: Trimethyl [2,2':6',2''-terpyridine]-4,4',4''-tricarboxylate (Me3tctpy) acts as a tridentate ligand in the synthesis of bis-tridentate ruthenium complexes. These complexes are of particular interest due to their potential applications in photochemistry, particularly their ability to absorb light and undergo electron transfer processes. In the study, Me3tctpy was coordinated to a ruthenium (Ru) center alongside another tridentate ligand featuring a redox-active amine substituent [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

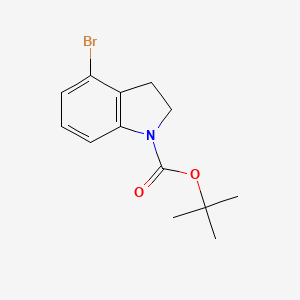

![Tert-butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B592302.png)

![7-Oxa-3-azatricyclo[4.3.0.0~2,5~]nonane](/img/structure/B592303.png)

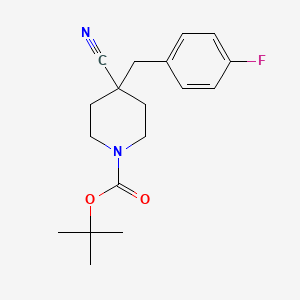

![tert-Butyl 4-hydroxy-7,8-dihydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine-9(10H)-carboxylate](/img/structure/B592315.png)

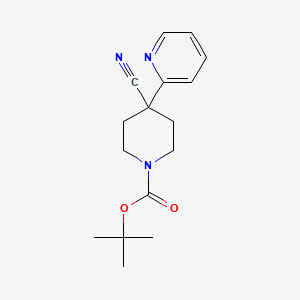

![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592318.png)

![tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592323.png)